molecular formula C27H32N4O6S B11516571 Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11516571
M. Wt: 540.6 g/mol
InChI Key: AZFCHAIRDMCMCW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a benzoate ester, a thioxoimidazolidinone ring, and functional groups such as methoxyphenyl and morpholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the following steps:

    Formation of the thioxoimidazolidinone ring: This can be achieved by reacting appropriate amines with carbon disulfide and an alkylating agent under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the benzoate ester: The final step involves esterification of the intermediate with ethyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic use.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: A simpler ester with potential use in similar applications but lacking the complex structure and functionality.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Morpholine derivatives: Compounds containing the morpholine ring but differing in other functional groups.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C27H32N4O6S

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H32N4O6S/c1-3-37-26(34)19-4-8-21(9-5-19)31-25(33)23(18-24(32)28-20-6-10-22(35-2)11-7-20)30(27(31)38)13-12-29-14-16-36-17-15-29/h4-11,23H,3,12-18H2,1-2H3,(H,28,32)

InChI Key

AZFCHAIRDMCMCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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